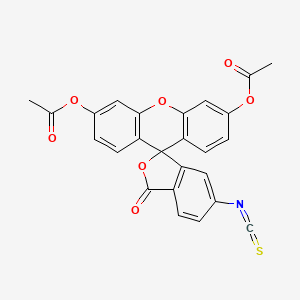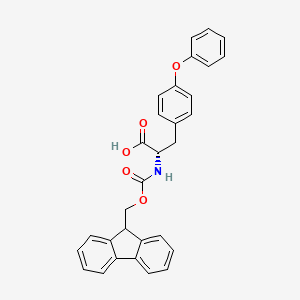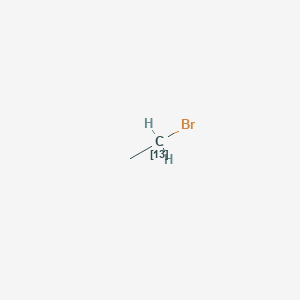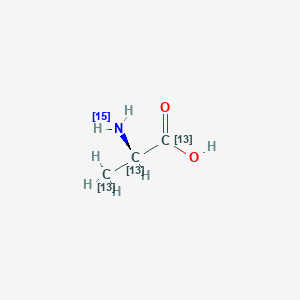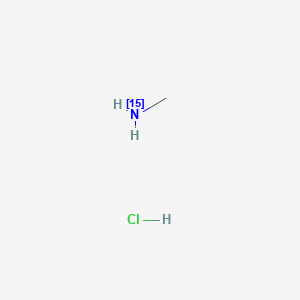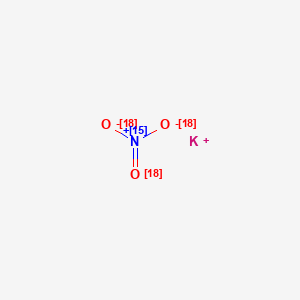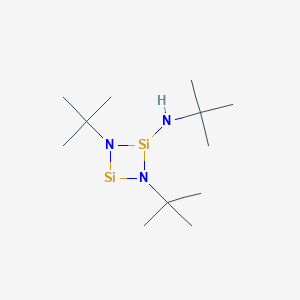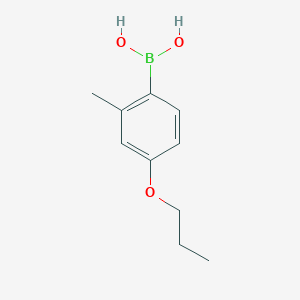
(2-Methyl-4-propoxyphenyl)boronic acid
Übersicht
Beschreibung
(2-Methyl-4-propoxyphenyl)boronic acid, also known as MPB, is an important compound in the field of organic chemistry. It is a boronic acid derivative, which is a class of compounds that can be used in a variety of applications. It has been used in a variety of scientific research applications, including the synthesis of various compounds and the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Boronic acids are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the reaction of boronic acids with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results : Detection can be at the interface of the sensing material or within the bulk sample .
-
Synthesis of Borinic Acid Derivatives
- Field : Organic Synthesis
- Application : Boronic acids have been used as catalysts for regioselective activation of polyols or epoxide opening, building blocks in double Suzuki coupling, sensors, or fluorescent emitters .
- Method : The specific method of application would depend on the particular reaction or process .
- Results : The results would vary depending on the specific application, but generally, boronic acids have proven to be versatile and useful reagents in organic synthesis .
-
Boronic Acid-Based Dynamic Click Chemistry
- Field : Chemical Biology, Supramolecular Chemistry, and Biomedical Applications
- Application : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions .
- Method : The specific method of application would depend on the particular reaction or process .
- Results : These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
-
Boronic Acids as Fluorescent Emitters
- Field : Material Chemistry
- Application : Boronic acids have been used as fluorescent emitters .
- Method : The specific method of application would depend on the particular reaction or process .
- Results : The results would vary depending on the specific application, but generally, boronic acids have proven to be versatile and useful reagents in material chemistry .
-
Boronic Acids as Catalysts for Regioselective Activation of Polyols or Epoxide Opening
- Field : Organic Synthesis
- Application : Boronic acids have been used as catalysts for regioselective activation of polyols or epoxide opening .
- Method : The specific method of application would depend on the particular reaction or process .
- Results : The results would vary depending on the specific application, but generally, boronic acids have proven to be versatile and useful reagents in organic synthesis .
-
Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Boron reagents have been developed for the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the reaction of boron reagents with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results : The success of this coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Boronic Acid-Mediated cis-Diol Conjugation
- Field : Chemical Biology, Supramolecular Chemistry, and Biomedical Applications
- Application : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions .
- Method : The specific method of application would depend on the particular reaction or process .
- Results : These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
-
Boronic Acids as Catalysts for Regioselective Activation of Polyols or Epoxide Opening
- Field : Organic Synthesis
- Application : Boronic acids have been used as catalysts for regioselective activation of polyols or epoxide opening .
- Method : The specific method of application would depend on the particular reaction or process .
- Results : The results would vary depending on the specific application, but generally, boronic acids have proven to be versatile and useful reagents in organic synthesis .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-methyl-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h4-5,7,12-13H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDERNOLILBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584408 | |
| Record name | (2-Methyl-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-propoxyphenyl)boronic acid | |
CAS RN |
956894-26-1 | |
| Record name | (2-Methyl-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



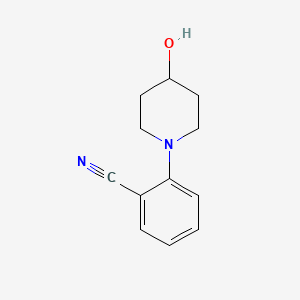
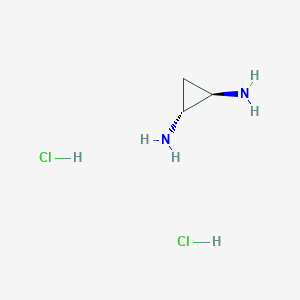
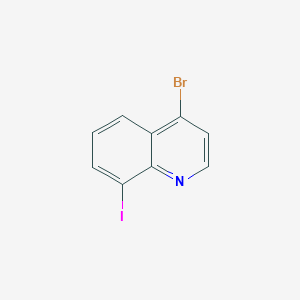
![9-([1,1'-Biphenyl]-4-yl)-10-(naphthalen-2-yl)anthracene](/img/structure/B1602597.png)
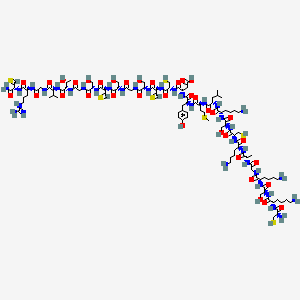
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate](/img/structure/B1602600.png)
